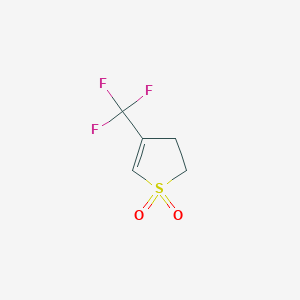

4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2S/c6-5(7,8)4-1-2-11(9,10)3-4/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXNRMNVCUPWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide typically involves the introduction of the trifluoromethyl group and the sulfone group onto a thiophene ring. One common method is the reaction of thiophene with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions. The sulfone group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally benign solvents and reagents, are also being explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the sulfone group to a sulfide or sulfoxide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The sulfone group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

2,5-Dihydrothiophene 1,1-dioxide (β-Sulfolene) :

2,3-Dihydrothiophene 1,1-dioxide (α-Sulfolene) :

- Conjugation between the double bond and sulfone group (α-sulfone).

- Planar ring structure with one α-methylene group.

- Bromination occurs regioselectively in aqueous media, yielding 2,3-dibromotetrahydrothiophene 1,1-dioxide .

- Higher acidity of α-hydrogens, enabling reactions with Grignard reagents to form sulfinic anhydrides .

Halogenated Derivatives (e.g., 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide) :

| Property | 4-(CF₃)-2,3-Dihydrothiophene 1,1-dioxide | 2,5-Dihydrothiophene 1,1-dioxide | 3,3,4,4-Tetrachloro Derivative |

|---|---|---|---|

| Conjugation | Yes (α-sulfone) | No (β-sulfone) | Disrupted by halogenation |

| Ring Planarity | Planar | Planar | Twisted |

| Bromination Conditions | Aqueous or aprotic (regioselective) | Aprotic media | N/A |

| α-H Acidity | High | Moderate | Low |

Thermochemical and Physical Properties

- Melting Point :

The CF₃ derivative (predicted ~80–90°C) is higher than 2,5-dihydrothiophene 1,1-dioxide (63–64°C) due to increased molecular symmetry and polarity . - Vapor Pressure: Lower than non-fluorinated analogs (e.g., tetrahydrothiophene 1,1-dioxide) due to stronger intermolecular forces from the CF₃ group .

| Compound | Melting Point (°C) | Vapor Pressure (25°C, mmHg) |

|---|---|---|

| 4-(CF₃)-2,3-Dihydrothiophene 1,1-dioxide | ~85 (est.) | <0.1 (est.) |

| 2,5-Dihydrothiophene 1,1-dioxide | 63–64 | 0.5 |

| 3,3,4,4-Tetrachloro Derivative | 120–125 | <0.01 |

Medicinal and Industrial Relevance

- Pharmaceutical Applications: Derivatives of 4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide exhibit enhanced bioactivity (e.g., antiulcer, psychotropic) compared to non-fluorinated analogs, attributed to the CF₃ group’s metabolic stability and lipophilicity .

- Material Science: The CF₃ group improves thermal stability in polymers derived from sulfolene monomers, outperforming halogenated derivatives in high-temperature applications .

Biological Activity

4-(Trifluoromethyl)-2,3-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered interest in biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Molecular Formula: C5H4F3O2S

Molecular Weight: 197.15 g/mol

IUPAC Name: this compound

The trifluoromethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation. Studies indicate that similar compounds within this class exhibit mixed-type inhibition, suggesting a complex interaction with the active site of these enzymes .

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring structure is believed to contribute to this activity by disrupting bacterial cell membranes .

Biological Assays and Findings

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Case Studies

-

Inhibition of Cholinesterases:

A study investigated hydrazones derived from 4-(trifluoromethyl)benzohydrazide and reported that derivatives including this compound exhibited significant inhibition against AChE and BuChE. The most potent inhibitors demonstrated a mixed-type inhibition profile, indicating a promising avenue for developing treatments for neurodegenerative diseases . -

Antimicrobial Studies:

Research on various derivatives highlighted the antimicrobial potential of compounds related to this compound. These compounds were effective against a range of bacterial strains, suggesting their utility in developing new antibiotics .

Q & A

Q. What crystallographic techniques resolve challenges in analyzing polymorphic forms of this compound?

- Methods :

- Single-Crystal XRD : Identifies hydrogen-bonding motifs (e.g., N–H⋯O interactions).

- Powder XRD : Differentiates polymorphs (e.g., orthorhombic vs. monoclinic lattices).

- Case Study : Envelope conformations of the thiophene ring were resolved at 0.84 Å resolution, aiding in co-crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.